![molecular formula C17H28N4 B2767499 4-甲基-1-[(4-甲基哌嗪基)苯甲基]哌嗪 CAS No. 308297-51-0](/img/structure/B2767499.png)

4-甲基-1-[(4-甲基哌嗪基)苯甲基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine, also known as Methylbenzylpiperazine (MBZP), is a stimulant drug that is a derivative of benzylpiperazine . It has been sold as an ingredient in legal recreational drugs known as “party pills” in New Zealand and other countries . The effects of MBZP are similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .

Synthesis Analysis

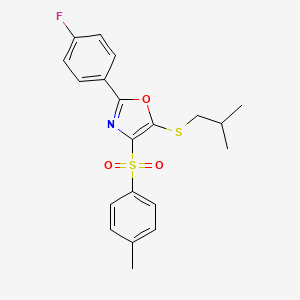

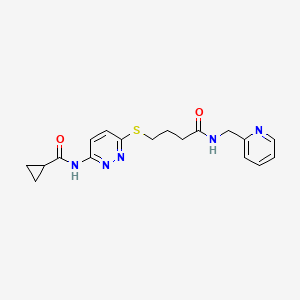

A series of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . The target compounds were designed and synthesized where part C of levocetirizine was replaced with sulfonamides, part A was unchanged, and part B was kept either two or three carbons long .Molecular Structure Analysis

The molecular structure of 4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis

The anti-nociceptive activity of the compound was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .Physical And Chemical Properties Analysis

The molecular formula of 4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine is C12H18N2 . It has a molar mass of 190.290 g·mol−1 .科学研究应用

合成与抗惊厥、抗菌活性

已合成并评估了源自哌嗪的化合物(包括与“4-甲基-1-[(4-甲基哌嗪基)苯甲基]哌嗪”相关的结构)的潜在抗惊厥和抗菌活性。例如,通过与取代的哌嗪衍生物反应制备的 3-羟基-6-甲基-2-取代的 4H-吡喃-4-酮衍生物在体内表现出显着的抗惊厥活性,并在体外对细菌和真菌表现出抗菌活性 (Aytemi̇r, Çalış, & Özalp, 2004)。

抗癌和结合特性

一项研究调查了哌嗪衍生物与牛血清白蛋白 (BSA) 的结合特性,揭示了含有哌嗪结构的药物的药代动力学机制。这项研究证明了该化合物具有抗癌和抗菌活性,并且毒性低,强调了了解这些化合物如何与生物分子相互作用的重要性 (Karthikeyan 等,2015)。

抗原生动物特性

合成了双环抗原生动物化合物的新的 N-甲基哌嗪基衍生物,对恶性疟原虫和罗得西亚锥虫表现出高活性。该研究强调了哌嗪衍生物在治疗原生动物感染中的治疗潜力,其中一些化合物表现出比传统抗疟药物更高的活性和选择性 (Faist 等,2012)。

红系分化和抗肿瘤活性

已经测试了哌嗪衍生物抑制 K-562 细胞增殖和诱导红系分化的能力。这项研究提供了哌嗪化合物在癌症治疗中潜在用途的证据,特别是在治疗慢性粒细胞白血病方面 (Saab 等,2013)。

绿色合成和抗肿瘤活性

利用绿色化学原理合成了一系列新型含有哌嗪基团的 1,2,4-三唑席夫碱。这些化合物表现出显着的抗肿瘤活性,突出了哌嗪结构在开发新的癌症治疗方法中的作用 (丁等,2016)。

安全和危害

属性

IUPAC Name |

1-methyl-4-[(4-methylpiperazin-1-yl)-phenylmethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4/c1-18-8-12-20(13-9-18)17(16-6-4-3-5-7-16)21-14-10-19(2)11-15-21/h3-7,17H,8-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEJBRWAJUJRQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2767418.png)

![(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride](/img/structure/B2767423.png)

![(3-Methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2767429.png)

![N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2767431.png)

![6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2767434.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2767438.png)